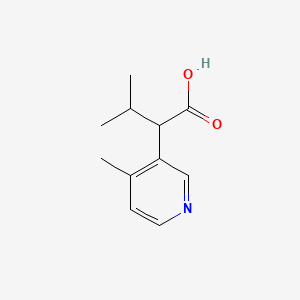
2-Butyl-5-methylpyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyl-5-methylpyridin-3-amine is a chemical compound belonging to the pyridine family Pyridines are heterocyclic aromatic organic compounds with a six-membered ring containing one nitrogen atom This particular compound is characterized by the presence of a butyl group at the second position, a methyl group at the fifth position, and an amine group at the third position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-5-methylpyridin-3-amine can be achieved through several methods. One common approach involves the palladium-catalyzed Suzuki cross-coupling reaction. This method uses 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes coupling with butylboronic acid in the presence of a palladium catalyst . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate to facilitate the coupling process.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as improved reaction control, higher yields, and scalability. For instance, the α-methylation of pyridines using a continuous flow system with a Raney nickel catalyst has been reported .
化学反応の分析
Types of Reactions: 2-Butyl-5-methylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst can be used.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated pyridine derivatives.
科学的研究の応用
2-Butyl-5-methylpyridin-3-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as biofilm inhibitors and anti-thrombolytic agents.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
作用機序
The mechanism of action of 2-Butyl-5-methylpyridin-3-amine and its derivatives involves interactions with specific molecular targets. For instance, the compound can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. The exact pathways and targets depend on the specific application and derivative being studied. Density functional theory (DFT) studies have been used to investigate the molecular interactions and potential reaction pathways .
類似化合物との比較
2-Methylpyridin-3-amine: Lacks the butyl group, resulting in different chemical properties and reactivity.
5-Bromo-2-methylpyridin-3-amine: Contains a bromine atom instead of a butyl group, used in Suzuki cross-coupling reactions.
2-Butylpyridine: Lacks the amine group, leading to different biological and chemical properties.
Uniqueness: 2-Butyl-5-methylpyridin-3-amine is unique due to the combination of its butyl and methyl substituents along with the amine group. This specific arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C10H16N2 |
|---|---|
分子量 |
164.25 g/mol |
IUPAC名 |
2-butyl-5-methylpyridin-3-amine |
InChI |
InChI=1S/C10H16N2/c1-3-4-5-10-9(11)6-8(2)7-12-10/h6-7H,3-5,11H2,1-2H3 |
InChIキー |
HUWAUMKQFQJLHF-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=C(C=C(C=N1)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-[5-(Thiophene-3-carbonyl)thiophen-2-yl]ethan-1-amine](/img/structure/B13309949.png)



